N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide
Overview
Description
“N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide” is also known as FGH10019 . It is a novel inhibitor of sterol regulatory element-binding protein (SREBP) with an IC50 of 1 μM . It has been found to affect the triglyceride biosynthetic process and is associated with the metabolism of lipids and lipoproteins .
Molecular Structure Analysis
The InChI code for the molecule is1S/C18H19N3O2S2/c1-3-4-16-11-14 (9-10-19-16)18-20-17 (12-24-18)13-5-7-15 (8-6-13)21-25 (2,22)23/h5-12,21H,3-4H2,1-2H3
. This code represents the molecular structure of the compound. Unfortunately, a detailed molecular structure analysis is not available in the search results. Physical And Chemical Properties Analysis
The molecular weight of the compound is 373.5 . The IUPAC name is “N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide” and the SMILES notation isCCCC1=CC (=CC=N1)C1=NC (=CS1)C1C=CC (=CC=1)NS (C) (=O)=O
. These properties can be used to further analyze the physical and chemical properties of the compound.
Scientific Research Applications
Synthesis and Chemical Properties
The compound N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide, identified as compound 24 or FGH10019, has been a subject of interest in various chemical synthesis studies. In a study by Kamisuki et al. (2011), it was synthesized and evaluated along with other fatostatin derivatives. This study highlighted its potential as a seed molecule for further development due to its high aqueous solubility and membrane permeability, which are crucial characteristics for drug development (Kamisuki et al., 2011).
Potential Pharmacological Applications
While specific pharmacological applications of this compound have not been detailed in the available literature, its structural similarity to other sulfonamide derivatives suggests potential applications. For instance, other sulfonamide derivatives have been explored for various pharmacological properties, including anti-inflammatory and anticancer activities. Sondhi et al. (2009) synthesized methanesulfonamide derivatives and evaluated them for anticancer and anti-inflammatory activities, suggesting a similar potential for N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide (Sondhi et al., 2009).
Structural and Molecular Studies
Structural studies of sulfonamide derivatives have been conducted to understand their molecular interactions and properties. For example, Dey et al. (2015) performed a structural study of nimesulidetriazole derivatives, which are structurally related to the compound . Such studies contribute to the understanding of molecular behavior and interactions, which are essential for the development of potential pharmacological agents (Dey et al., 2015).
properties
IUPAC Name |
N-[4-[2-(2-propylpyridin-4-yl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-4-16-11-14(9-10-19-16)18-20-17(12-24-18)13-5-7-15(8-6-13)21-25(2,22)23/h5-12,21H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAXXHRQPWGNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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